molecular formula C16H12N6 B13964293 Pyrazolo[1,5-b]pyridazine deriv. 16

Pyrazolo[1,5-b]pyridazine deriv. 16

Cat. No.: B13964293
M. Wt: 288.31 g/mol
InChI Key: LIYXXFOSHNQSRD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine derivative 16 (hereafter referred to as Deriv. 16) is a heterocyclic compound featuring a fused pyrazole-pyridazine core. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in targeting kinase enzymes, particularly DYRK1A (dual-specificity tyrosine-regulated kinase 1A) and GSK3β (glycogen synthase kinase 3 beta). Deriv. 16 exhibits a unique binding mode in the ATP-binding pocket of these kinases, leveraging hydrogen bonding with conserved residues (e.g., Glu203 and Lys188 in DYRK1A) and interactions with structural water molecules . Its development stemmed from repurposing kinase inhibitors for applications such as human African trypanosomiasis (HAT), where it demonstrated selective activity against Trypanosoma brucei .

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21)

InChI Key

LIYXXFOSHNQSRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Key Reagents/Conditions Yield (%) Functionalization Sites Source
Condensation-Cyclization NaOH, tetramethylethylenediamine 70–85 C(2), C(3)
CDC AcOH/O₂, 130°C 65–80 C(5), C(7)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 90°C 60–85 C(3), C(6)

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

  • Example : Cyclocondensation of aminopyrazoles with diketones at 140°C for 2 minutes achieves 73% yield, reducing reaction time from hours to minutes.

Critical Considerations for Scalability

  • Solvent selection : Ethanol and acetic acid are preferred for CDC due to their dual role as solvents and proton donors.
  • Purification challenges : Recrystallization from DMF/water mixtures is often required to isolate high-purity products (>95% by HPLC).

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-b]pyridazine Analogues in Kinase Inhibition

Deriv. 16 belongs to a broader class of pyrazolo[1,5-b]pyridazines optimized for kinase selectivity. Key comparisons include:

Table 1: Kinase Inhibition Profiles of Pyrazolo[1,5-b]pyridazine Analogues
Compound Target Kinase IC₅₀ (nM) Selectivity Over CDK2/GSK3β Ligand Efficiency (LE) Lipophilic Ligand Efficiency (LLE) Reference
Deriv. 16 DYRK1A 3.2 >100-fold 0.49 5.7
Compound 63 DYRK1A 2.8 50-fold 0.51 5.9
Compound 70 DYRK1A 4.5 >200-fold 0.53 6.18
GW406381X COX-2 1.1* N/A N/A N/A

Notes:

  • N-Methylation of the aminopyrimidine group in Deriv. 16 reduced GSK3β/CDK2 activity by 2 log units, enhancing DYRK1A selectivity .

Bioisosteric Replacements and Heterocyclic Modifications

Efforts to replace the pyrazolo[1,5-b]pyridazine core with other heterocycles (e.g., pyrazolo[3,4-c]pyridazine, pyrazolo[1,5-a]pyrimidine) revealed critical structure-activity relationships:

  • Pyrazolo[3,4-c]pyridazines (e.g., compound 6 in ) showed antimicrobial activity but lacked kinase inhibition due to altered hydrogen-bonding networks .
  • Pyrazolo[1,5-a]pyrimidines (e.g., derivatives in ) demonstrated antitrypanosomal and antimicrobial effects but lower kinase selectivity .
  • Triazolo[4,3-a]pyrimidines and imidazo[4,5-b]pyridines exhibited cytotoxic activity but faced solubility challenges .
Table 2: Functional Comparison of Heterocyclic Analogues
Compound Class Primary Activity Key Limitation Reference
Pyrazolo[1,5-b]pyridazine Kinase inhibition Limited solubility in polar media
Pyrazolo[3,4-c]pyridazine Antimicrobial Low metabolic stability
Pyrazolo[1,5-a]pyrimidine Antitrypanosomal Moderate kinase affinity
Triazolo[4,3-a]pyrimidine Anticancer (micromolar IC₅₀) High lipophilicity

Selectivity and Physicochemical Optimization

Deriv. 16 was optimized for selectivity and ADME properties :

  • Selectivity over CDK2 : Substituents at the 4-, 5-, and 6-positions of the pyridazine ring minimized off-target binding .
  • CNS penetration : Compound 20g (a Deriv. 16 analogue) showed blood-brain barrier penetration in mice, critical for treating CNS-stage HAT .
  • Toxicity : Despite promising efficacy, 20g induced toxicity in murine models, necessitating further structural refinement .

Key Research Findings and Clinical Relevance

DYRK1A Inhibition : Deriv. 16’s binding mode disrupts the structural water network in DYRK1A, a feature absent in less potent analogues (e.g., compound 78 ) .

COX-2 vs. Kinase Activity : The scaffold’s dual applicability (e.g., GW406381X for inflammation vs. Deriv. 16 for kinases) underscores its pharmacological versatility .

Therapeutic Repurposing : Deriv. 16’s anti-parasitic activity positions it as a lead for neglected tropical diseases .

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